molecular formula C10H11O5- B231272 3-Methoxy-4-hydroxyphenyllactate

3-Methoxy-4-hydroxyphenyllactate

Cat. No.: B231272
M. Wt: 211.19 g/mol
InChI Key: SVYIZYRTOYHQRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-hydroxyphenyllactate, also widely known as Vanillyllactic acid, is a phenolic acid compound with the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol . It is classified as a hydroxyphenylpropanoic acid, a group of compounds often studied as microbial metabolites derived from dietary polyphenols . Researchers value this compound for its role as a standard in metabolomic studies and in investigations concerning the human metabolism of phenolic acids. With a CAS Registry Number of 2475-56-1 , this compound is supplied as a high-purity reagent to ensure experimental reproducibility. Its physical properties, including a density of 1.38 g/cm³ , are critical for analytical method development. This compound is closely related to other biologically significant methoxyphenols, such as Homovanillic acid (a dopamine metabolite) and 3-Methoxy-4-hydroxyphenylglycol (MHPG, a major norepinephrine metabolite) . The study of such metabolites is fundamental to understanding neurotransmitter dynamics and their link to behaviors and disease states . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11O5-

Molecular Weight

211.19 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/p-1

InChI Key

SVYIZYRTOYHQRE-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O

Synonyms

3-methoxy-4-hydroxyphenyllactic acid
vanillactic acid
vanillylactic acid

Origin of Product

United States

Enzymology of 3 Methoxy 4 Hydroxyphenyllactate Metabolism

Characterization of Mammalian Enzymes

In mammalian systems, 3-Methoxy-4-hydroxyphenyllactate arises from the metabolism of L-3-methoxy-4-hydroxyphenylalanine (3-O-methylDOPA), a metabolite of L-DOPA. The key enzymatic steps involve transamination and reduction reactions, preceded by methylation of the parent catecholamines.

The initial step in the conversion of L-3-methoxy-4-hydroxyphenylalanine involves the removal of its amino group, a reaction catalyzed by an aminotransferase. This is followed by the reduction of the resulting α-keto acid to form the final lactate (B86563) derivative.

Tyrosine Aminotransferase (TAT): Research has identified tyrosine aminotransferase as the enzyme responsible for the transamination of L-3-methoxy-4-hydroxyphenylalanine. nih.gov This reaction converts the amino acid into its corresponding keto acid, 3-methoxy-4-hydroxyphenylpyruvic acid (MHPPA). nih.gov

Aromatic Alpha-Keto Acid Reductase / Lactate Dehydrogenase: The subsequent reduction of MHPPA to this compound (MHPL) is carried out by an aromatic α-keto acid reductase. nih.gov Studies have shown that lactate dehydrogenase (LDH) participates in this metabolic pathway, functioning as the reductase. nih.govnih.gov Human lactate and malate (B86768) dehydrogenases have been shown to possess the catalytic ability to produce various aromatic α-hydroxy acids from their corresponding α-keto acid precursors. nih.gov

Catechol-O-methyltransferase (COMT): This enzyme catalyzes the methylation of catecholamines. In the context of dopamine (B1211576) metabolism, COMT converts dopamine to 3-methoxytyramine. researchgate.net Its action on L-DOPA produces 3-O-methylDOPA, the direct upstream molecule in the pathway leading to this compound. The activity of COMT is a critical branching point, diverting dopamine and L-DOPA away from other metabolic routes and towards methylated products. nih.gov

Monoamine Oxidase (MAO): MAO is responsible for the oxidative deamination of monoamines. wikipedia.org It converts dopamine into 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net While not directly in the formation pathway of this compound, MAO represents a major competing pathway for dopamine metabolism. The inhibition of MAO leads to a significant reduction in deaminated metabolites and an increase in methylated metabolites, highlighting the interplay between these two enzymes. researchgate.netnih.gov

EnzymeFunction in PathwaySubstrate(s)Product(s)
Catechol-O-methyltransferase (COMT)Upstream MethylationL-DOPA, Dopamine3-O-methylDOPA, 3-Methoxytyramine
Tyrosine Aminotransferase (TAT)TransaminationL-3-methoxy-4-hydroxyphenylalanine3-methoxy-4-hydroxyphenylpyruvic acid (MHPPA)
Aromatic Alpha-Keto Acid Reductase / Lactate Dehydrogenase (LDH)Keto-acid Reduction3-methoxy-4-hydroxyphenylpyruvic acid (MHPPA)This compound (MHPL)
Monoamine Oxidase (MAO)Competing Upstream DeaminationDopamine3,4-dihydroxyphenylacetic acid (DOPAC)

The efficiency and regulation of these metabolic pathways are influenced by the location of the enzymes within the cell and their requirements for specific cofactors.

Monoamine Oxidase (MAO): MAO enzymes are found bound to the outer membrane of mitochondria in most cell types. wikipedia.orgsemanticscholar.org This localization is crucial for their role in degrading monoamines. MAO is a flavoprotein, containing covalently bound Flavin Adenine Dinucleotide (FAD) as a cofactor, which is essential for its catalytic activity. wikipedia.org

Catechol-O-methyltransferase (COMT): COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). S-COMT is found in the cytoplasm and has also been detected in the nucleus. nih.gov MB-COMT is localized to the rough endoplasmic reticulum. nih.govnih.gov In the brain, MB-COMT is the predominant form for dopamine metabolism. nih.gov Both isoforms require S-adenosylmethionine (SAM) as a cofactor, which serves as the methyl group donor. nih.gov

Tyrosine Aminotransferase (TAT): While detailed mammalian localization is complex, plant studies show TAT enzymes are localized in the cytosol. nih.gov Mammalian aminotransferases generally require Pyridoxal Phosphate (PLP) as a coenzyme to facilitate the transfer of the amino group. nih.gov

Aromatic Alpha-Keto Acid Reductase: These reductases, often members of the dehydrogenase family, are typically cytosolic enzymes. Their catalytic activity depends on the cofactor NADH or NADPH, which provides the reducing equivalents for the conversion of the keto group to a hydroxyl group. Human aromatic alpha-keto acid reductase has been identified as an alcohol oxidoreductase. nih.gov

Microbial Enzymes Involved in its Bioconversion

Microorganisms, particularly lactic acid bacteria, possess enzymatic machinery capable of producing aryl-lactates, including compounds structurally related to this compound. Other microbes have powerful hydroxylase systems that can modify aromatic rings.

The microbial production of aryl-lactates from aromatic amino acids follows a two-step pathway analogous to the mammalian route.

Aromatic Aminotransferases (ArAT): Certain bacteria utilize an ArAT to convert aromatic amino acids, such as phenylalanine and tyrosine, into their corresponding aryl-pyruvates. This is the initial step in the synthesis of aryl-lactates.

Phenyllactate Dehydrogenase (fLDH): Following transamination, a microbial lactate dehydrogenase reduces the aryl-pyruvate to an aryl-lactate. nih.gov For example, lactic acid bacteria (LAB) like Lactiplantibacillus plantarum and Sporolactobacillus inulinus are known to produce phenyllactic acid (PLA) by first converting phenylalanine to phenylpyruvate via an aminotransferase, and then reducing it to PLA using a lactate dehydrogenase (LDH). nih.govnih.govnih.govmedchemexpress.com The dehydrogenase from S. inulinus has been characterized as being highly efficient in this reduction. nih.gov

Microbial hydroxylases play a critical role in the degradation and modification of aromatic compounds. The 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) system is a well-studied example with broad applications. nih.gov

4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H): This enzyme, found in bacteria such as Pseudomonas putida, Acinetobacter baumannii, and Escherichia coli, is a two-component flavin-dependent monooxygenase. nih.govnih.govwikipedia.orgoup.com It consists of an oxygenase component (HpaB) and a reductase component (HpaC). mdpi.com

Catalytic Mechanism and Specificity: The reductase component uses NADH to reduce a flavin cofactor (FAD or FMN). nih.govoup.com This reduced flavin is then utilized by the oxygenase component to catalyze the ortho-hydroxylation of a wide range of phenolic substrates. researchgate.netnih.govmdpi.com The enzyme specifically introduces a hydroxyl group at the position adjacent to an existing hydroxyl group on the aromatic ring. nih.gov Its substrate range is broad and includes 4-hydroxyphenylacetate, L-tyrosine, and other phenolic compounds, demonstrating its potential for creating catechols from monophenols. researchgate.netnih.gov This catalytic specificity is crucial for the bioconversion of various aromatic precursors. mdpi.comnih.govrhea-db.org

Enzyme SystemSource Organism(s)FunctionCofactor(s) / Components
Aromatic Aminotransferase (ArAT)Lactic Acid Bacteria (e.g., L. plantarum)Converts aromatic amino acids to aryl-pyruvatesPyridoxal Phosphate (PLP)
Phenyllactate Dehydrogenase (fLDH)Sporolactobacillus inulinus, L. plantarumReduces aryl-pyruvates to aryl-lactatesNADH/NADPH
4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H)Pseudomonas putida, Acinetobacter baumannii, E. coliOrtho-hydroxylation of phenolic compoundsTwo-component system (reductase, oxygenase), NADH, FAD/FMN

Biological Roles and Research Implications of 3 Methoxy 4 Hydroxyphenyllactate

Metabolite Dynamics in Catecholamine Turnover Research

3-Methoxy-4-hydroxyphenyllactate is a metabolite that emerges from the complex pathways of catecholamine turnover. Catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), are crucial neurotransmitters and hormones that regulate a variety of physiological processes. The breakdown of these molecules results in several metabolites, and studying these byproducts provides a window into the activity of the catecholamine systems.

Research has focused on the metabolic pathways of catecholamines, identifying various breakdown products in urine and plasma. For instance, studies have measured urinary levels of metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine in the brain, to assess the activity of the sympathetic nervous system and central noradrenergic metabolism. nih.govnih.gov In one study, prolonged submaximal work combined with a mental task led to significant increases in the excretion of MHPG sulfate, which was correlated with adrenomedullary activation and improved mental performance. nih.gov

The metabolic pathway of L-3-methoxy-4-hydroxyphenylalanine (3-O-methylDOPA), a precursor in these pathways, involves enzymes such as tyrosine aminotransferase and lactate (B86563) dehydrogenase. nih.gov The investigation of these enzymatic processes is key to understanding how this compound and related compounds are formed and their relevance in both normal physiology and in pathological states like neuroblastoma, where catecholamine metabolism is significantly altered. nih.gov

Investigation as a Potential Biomarker in Research Models

Association with Altered Metabolic States in Animal Models

In animal models, the study of metabolites derived from catecholamine pathways, including precursors and related molecules to this compound, has been instrumental. For example, research in rats has elucidated the metabolic fate of compounds like L-3-methoxy-4-hydroxyphenylalanine (3-O-methylDOPA), showing the involvement of liver enzymes in its conversion. nih.gov Such studies in animal models are crucial for understanding the fundamental biochemical pathways that are conserved across species.

Relevance to Neurochemical Research (e.g., Neurotransmitter Metabolism)

The central nervous system's metabolic activity, particularly concerning neurotransmitters, is a significant area of research where metabolites of catecholamines are of high interest. The production of 3-methoxy-4-hydroxyphenethyleneglycol (MHPG), a major metabolite of norepinephrine in the brain, has been directly measured in humans by analyzing the difference in its concentration between arterial and jugular venous blood. nih.gov This research provides a direct estimate of the brain's production rate of this key metabolite, offering insights into the turnover of norepinephrine within the central nervous system. nih.gov The study of such metabolites is foundational to understanding the neurochemical basis of various physiological and psychological states. nih.gov

Insights from Studies on Organic Acidemias and Metabolic Disorders

Organic acidemias are a group of inherited metabolic disorders characterized by the accumulation of organic acids in tissues and their excretion in urine. nih.gov The analysis of urinary organic acids is a cornerstone in the diagnosis of these conditions. Elevated levels of certain metabolites can point to specific enzymatic defects. For instance, L-hydroxyphenyllactate is found in higher concentrations in the urine of patients with phenylketonuria (PKU) and tyrosinemia, which are inborn errors of amino acid metabolism. hmdb.ca The study of metabolites in these disorders also extends to understanding the metabolic consequences of treatments. For example, the metabolism of 3,4-dihydroxyphenylalanine (DOPA), a treatment for Parkinson's disease, can be influenced by related compounds. The keto acid, 3-methoxy-4-hydroxyphenyl-pyruvate, a related metabolite, was found to be a competitive inhibitor of p-hydroxyphenylpyruvate hydroxylase, an enzyme in the tyrosine degradation pathway. nih.gov This inhibition can contribute to the pattern of metabolites observed in the urine of patients treated with DOPA. nih.gov

Metabolic Disorder Associated Accumulated Metabolite Enzymatic Defect/Pathway Affected
Phenylketonuria (PKU)L-hydroxyphenyllactatePhenylalanine hydroxylase
TyrosinemiaL-hydroxyphenyllactatep-hydroxyphenylpyruvate oxidase
Organic Acidemias (general)Various organic acidsDefects in intermediary metabolism of carbohydrates, amino acids, and fatty acids. nih.gov

In Vitro and Cellular Studies on Biological Activities

Assessment of Antioxidant Properties in Experimental Systems

In vitro studies have begun to explore the potential biological activities of phenolic compounds, including those structurally related to this compound. For instance, hydroxyphenyllactic acid has been shown to decrease the production of reactive oxygen species (ROS) in both mitochondria and neutrophils, suggesting it may function as a natural antioxidant. hmdb.ca Other studies have investigated the antioxidant properties of various phenolic and polyphenolic compounds in cell-based assays. For example, myrobalan fruit extracts, which are rich in tannins and flavonoids, have demonstrated strong, dose-dependent antioxidative properties in liver cells by scavenging peroxyl radicals. mdpi.com Furthermore, research on other hydroxyphenyl derivatives, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has identified compounds with both anticancer and antioxidant activities. nih.gov While not directly studying this compound, these findings highlight the antioxidant potential of this class of compounds.

Experimental System Compound/Extract Observed Antioxidant Effect
Mitochondria and NeutrophilsHydroxyphenyllactic acidDecreased production of reactive oxygen species (ROS). hmdb.ca
HepG2 Liver CellsMyrobalan fruit extractsStrong, dose-dependent scavenging of peroxyl radicals. mdpi.com
A549 Cancer Cells3-((4-hydroxyphenyl)amino)propanoic acid derivativesPotent antioxidant properties in DPPH radical scavenging assay. nih.gov

Exploration of Anti-inflammatory and Antimicrobial Effects in Model Systems

While direct research on the anti-inflammatory and antimicrobial properties of this compound (also known as vanillactic acid) is limited, studies on its structural analog, vanillic acid, provide significant insights into its potential biological activities.

Vanillic acid has demonstrated notable anti-inflammatory effects across various in vitro and in vivo models. In murine models of inflammatory pain, treatment with vanillic acid was found to inhibit pain-related behavior and reduce mechanical hyperalgesia, paw edema, and the activity of myeloperoxidase and N-acetyl-β-D-glucosaminidase. nih.gov The underlying mechanisms for these effects include the inhibition of oxidative stress, the reduction of pro-inflammatory cytokine production, and the suppression of NF-κB activation. nih.gov In human osteoarthritic chondrocytes, vanillic acid exhibited anti-inflammatory and chondroprotective effects by inhibiting NF-κB signaling. mdpi.com Furthermore, in studies using human neutrophils, vanillic acid was shown to downregulate the oxidative burst, the generation of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines like TNF-α and IL-8. mdpi.comnih.gov

The antimicrobial potential of vanillic acid has also been a subject of investigation. It has shown robust antibacterial activity against several pathogenic microorganisms, including carbapenem-resistant Enterobacter cloacae. nih.gov The mechanism of its antibacterial action involves the disruption of cell membrane integrity, leading to a decrease in intracellular ATP concentration, a drop in intracellular pH, and altered membrane potential. nih.gov Vanillic acid has also been shown to inhibit the formation of bacterial biofilms. researchgate.net A review of vanilla ingredients highlighted that both vanillin (B372448) and vanillic acid exert potent antibacterial effects by inhibiting the growth, viability, virulence, and biofilm formation of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov

Table 1: Summary of Anti-inflammatory Effects of Vanillic Acid in a Murine Model

Model Key Findings
Acetic acid-induced writhingInhibition of overt pain-like behavior nih.gov
Phenyl-p-benzoquinone-induced writhingInhibition of overt pain-like behavior nih.gov
Formalin test (second phase)Inhibition of overt pain-like behavior nih.gov
Complete Freund's adjuvant (CFA)Inhibition of overt pain-like behavior and mechanical hyperalgesia nih.gov
Carrageenan-induced inflammationInhibition of mechanical hyperalgesia, paw edema, and myeloperoxidase activity nih.gov

Table 2: Antimicrobial Activity of Vanillic Acid against Carbapenem-Resistant Enterobacter cloacae

Parameter Effect of Vanillic Acid
Minimum Inhibitory Concentration (MIC)600 μg/mL nih.gov
Intracellular ATP ConcentrationDecreased nih.gov
Intracellular pHDecreased nih.gov
Cell Membrane PotentialDecreased nih.gov
Biofilm FormationRobust inhibitory effects nih.gov

Modulation of Cellular Processes (e.g., Mitochondrial Function, Platelet Aggregation)

Elevated levels of vanillactic acid in urine and cerebrospinal fluid have been identified as a diagnostic marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a genetic disorder that affects neurotransmitter synthesis. nih.gov This metabolic disorder can lead to mitochondrial dysfunction. Additionally, the related compound, 4-hydroxyphenyllactate, has been shown to decrease the production of reactive oxygen species (ROS) in both mitochondria and neutrophils, indicating a potential role as a natural antioxidant. hmdb.ca

Table 3: Effect of Vanillic Acid on Mitochondrial Biogenesis in SH-SY5Y Cells

Parameter Outcome of Vanillic Acid Treatment
PGC-1α mRNA expressionSignificantly increased nih.gov
TFAM mRNA expressionSignificantly increased nih.gov
Mitochondrial DNA (mtDNA) copy numberSignificantly elevated nih.gov
Mitochondrial massSignificantly elevated nih.gov

Currently, there is a lack of direct scientific evidence from available research on the effects of this compound on platelet aggregation. However, studies on other vanilloid-like compounds have shown an influence on this physiological process. For instance, capsaicin, N-oleoyldopamine (OLDA), and N-arachidonoyl-dopamine (NADA) have been found to inhibit ADP-induced platelet aggregation in a concentration-dependent manner. nih.gov The inhibitory effects on collagen-induced and arachidonic acid-induced aggregation varied among these compounds. nih.gov It is important to note that these findings are on structurally different molecules, and further research is required to determine if this compound has any similar or differing effects on platelet function.

Advanced Analytical Methodologies for 3 Methoxy 4 Hydroxyphenyllactate Quantification in Research

Chromatographic Techniques for High-Resolution Analysis

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for the separation and quantification of 3-methoxy-4-hydroxyphenyllactate from intricate biological samples. These techniques are often coupled with mass spectrometry for enhanced specificity and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the comprehensive analysis of metabolites, including this compound, in biological fluids. bohrium.com This method typically involves a derivatization step to increase the volatility of the analyte, making it suitable for gas-phase separation. bohrium.comup.ac.za Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. up.ac.za

In a typical GC-MS workflow for metabolite profiling, samples are first subjected to an extraction process to isolate the organic acids. bohrium.comup.ac.za This is often followed by derivatization to enhance the volatility and thermal stability of the compounds. up.ac.za The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification. bohrium.comshimadzu.com

GC-MS offers high chromatographic resolution and is capable of separating complex mixtures of metabolites. researchgate.net The use of mass spectrometry provides high selectivity and allows for the identification of compounds based on their unique mass spectra. hmdb.ca

Table 1: GC-MS in Metabolite Profiling

Feature Description
Principle Separation of volatile compounds followed by mass-based detection.
Sample Preparation Typically involves extraction and derivatization (e.g., trimethylsilylation). bohrium.comup.ac.za
Advantages High resolution, high selectivity, and established libraries for compound identification. researchgate.nethmdb.ca

| Application | Widely used for broad-spectrum metabolite profiling in various biological samples. bohrium.com |

High-performance liquid chromatography (HPLC) coupled with electrochemical or coulometric detection is a sensitive and specific method for the quantification of this compound in biological samples. nih.govnih.gov This technique is particularly well-suited for the analysis of electroactive compounds like VLA.

In this method, the sample is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary and mobile phases. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov After separation, the eluent passes through an electrochemical detector. This detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing a highly sensitive and selective signal. nih.govnih.gov Coulometric detection, a type of electrochemical detection, measures the total charge required to completely electrolyze the analyte, offering excellent sensitivity. nih.govnih.gov

This approach has been successfully used for the determination of this compound in urine and cerebrospinal fluid. nih.govnih.gov It offers the advantage of not always requiring a derivatization step, simplifying sample preparation. nih.gov

Table 2: HPLC with Electrochemical/Coulometric Detection

Feature Description
Principle Separation by liquid chromatography followed by detection of electrochemical activity. nih.govnih.gov
Detection Measures the current or charge generated by the analyte at an electrode. nih.govnih.gov
Advantages High sensitivity, high selectivity for electroactive compounds, and often requires minimal sample preparation. nih.govnih.gov

| Application | Quantification of this compound in urine and cerebrospinal fluid. nih.govnih.gov |

For highly sensitive and specific quantification of this compound, ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a state-of-the-art technique. nih.gov This method combines the high-resolution separation power of UPLC with the exceptional selectivity and sensitivity of tandem mass spectrometry.

UPLC utilizes smaller particle sizes in the chromatographic column, allowing for faster separations and higher resolution compared to conventional HPLC. mdpi.com After separation, the analyte enters the tandem mass spectrometer. In the MS/MS process, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a very high degree of specificity and reduces background noise, leading to excellent sensitivity. shimadzu.commdpi.com

UPLC-MS/MS methods are often characterized by simple "dilute-and-shoot" sample preparation protocols, which significantly increases throughput. nih.gov This technique has been validated for the analysis of related catecholamine metabolites and is considered a robust and rapid method for clinical and research applications. nih.govumcutrecht.nl

Table 3: UPLC-MS/MS for Sensitive Quantification

Feature Description
Principle High-resolution separation by UPLC followed by highly selective detection using tandem mass spectrometry. nih.gov
Detection Typically uses multiple reaction monitoring (MRM) for high specificity and sensitivity. mdpi.com
Advantages High sensitivity, high specificity, high throughput, and often simple sample preparation. nih.govmdpi.com

| Application | Sensitive and specific quantification of this compound and other metabolites in various biological matrices. nih.govumcutrecht.nl |

Capillary Electrophoresis for Biofluid Analysis in Research

Capillary electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of this compound in biological fluids. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. nih.gov This technique offers several advantages, including high separation efficiency, short analysis times, and low sample and reagent consumption. researchgate.netnih.gov

In CE, a small plug of the sample is introduced into a narrow-bore capillary filled with an electrolyte solution. diva-portal.org When a high voltage is applied across the capillary, different components of the sample migrate at different velocities and are thus separated. nih.gov Detection can be achieved through various means, including UV absorbance or by coupling the capillary to a mass spectrometer (CE-MS). diva-portal.org

CE has been successfully used for the analysis of various metabolites in biofluids and is particularly advantageous when only small sample volumes are available. researchgate.net Its high resolving power allows for the separation of closely related compounds. researchgate.net

Optimized Sample Preparation Strategies for Diverse Biological Matrices in Research Settings (e.g., Urine, Cerebrospinal Fluid, Plasma, Serum)

The choice of sample preparation method is critical for accurate and reliable quantification of this compound and depends heavily on the biological matrix being analyzed.

Urine: For urine samples, a simple "dilute-and-shoot" approach is often sufficient for UPLC-MS/MS analysis, where the sample is diluted with a solution containing internal standards before injection. nih.gov For GC-MS analysis, liquid-liquid extraction with solvents like ethyl acetate (B1210297) is commonly used to isolate organic acids before derivatization. bohrium.com Solid-phase extraction (SPE) can also be employed for cleanup and concentration of the analyte. researchgate.net

Cerebrospinal Fluid (CSF): Due to the lower concentration of metabolites and the complexity of the matrix, sample preparation for CSF analysis often involves a protein precipitation step, for instance, with acetonitrile. nih.gov This is followed by further extraction or direct injection into the analytical system.

Plasma and Serum: For plasma and serum samples, protein precipitation is a crucial first step. This is typically achieved by adding a solvent like methanol (B129727) or a mixture of methanol and acetonitrile. oncotarget.com The supernatant can then be directly analyzed or subjected to further extraction steps. For GC-MS analysis, a two-step extraction process may be employed to effectively remove interfering substances. oncotarget.com

Development and Validation of Internal Standards for Quantitative Accuracy

The use of appropriate internal standards is fundamental to achieving accurate and precise quantification in analytical methods. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added to the sample in a known concentration before sample processing.

For the analysis of this compound, both non-deuterated and deuterated internal standards have been utilized. 3-methoxy-4-hydroxyphenyllactic acid itself has been used as an internal standard for the quantification of other metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG), 5-hydroxyindoleacetic acid (5HIAA), and homovanillic acid (HVA). nih.govebi.ac.uk

Deuterated analogs of the analytes are considered the gold standard for mass spectrometry-based methods as they co-elute with the analyte and have nearly identical chemical properties, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. nih.govumcutrecht.nl The validation of an analytical method includes demonstrating the linearity, precision, accuracy, and stability of the internal standard alongside the analyte. nih.govumcutrecht.nl

Microbial Engineering and Biotechnological Applications in 3 Methoxy 4 Hydroxyphenyllactate Research

Engineering Strategies for Enhanced Biosynthesis in Microbial Hosts

Microbial fermentation presents an attractive and sustainable alternative to chemical synthesis for producing complex natural products like 3-Methoxy-4-hydroxyphenyllactate. nih.govrsc.org However, native microbial strains often produce these compounds in low titers. Consequently, metabolic engineering of microbial hosts is crucial for overproducing desired metabolites and accelerating strain improvement. nih.govrsc.orgnih.govresearchgate.net

Engineering strategies for enhanced biosynthesis of MHPL in microbial hosts primarily focus on several key areas:

Redirecting Metabolic Flux: A major strategy involves redirecting the flow of central metabolites towards the biosynthetic pathway of the target compound. nih.gov For aromatic compounds like MHPL, this often means enhancing the shikimate pathway, which is the central route for the biosynthesis of aromatic amino acids in many microorganisms. acs.orgnih.govfrontiersin.org The shikimate pathway starts with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). acs.orgfrontiersin.org Therefore, strategies to increase the intracellular availability of these precursors are critical. acs.org One common approach is to engineer the phosphotransferase system (PTS) for glucose uptake, which consumes a significant amount of PEP. acs.org

Overexpression of Key Enzymes: Increasing the expression levels of rate-limiting enzymes in the biosynthetic pathway can significantly boost product yield. For MHPL, this could involve overexpressing genes encoding enzymes like lactate (B86563) dehydrogenase, which is involved in the final conversion step. jst.go.jpnih.gov

Elimination of Competing Pathways: Deleting genes responsible for competing metabolic pathways that drain precursors away from the desired product is another effective strategy. nih.govfrontiersin.org For instance, in the context of aromatic acid production, pathways leading to the synthesis of other amino acids or degradation of intermediates might be targeted for knockout.

Host Selection and Optimization: The choice of the microbial host is a critical factor. nih.gov Organisms like Escherichia coli and Saccharomyces cerevisiae are often used as chassis organisms due to their well-characterized genetics and established tools for genetic manipulation. nih.govacs.org However, other hosts, including Corynebacterium glutamicum and various Pseudomonas species, have also been successfully engineered for the production of aromatic compounds. mdpi.comnih.gov

Table 1: Engineered Microbial Strains for Aromatic Compound Production

Engineered MicroorganismTarget CompoundKey Engineering StrategiesReference
Escherichia coliCaffeic acidOverexpression of tyrosine ammonia (B1221849) lyase (TAL) and 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (hpaBC), and increasing tyrosine availability. frontiersin.org
Escherichia coliSalvianic acid A (3,4-dihydroxyphenyllactic acid)Introduction of a biosynthetic pathway using D-lactate dehydrogenase and a hydroxylase complex, with pathway optimization and deletion of competing genes. nih.govfrontiersin.org
Saccharomyces cerevisiaeVanillin (B372448)Reconstruction of the biosynthetic pathway from chorismate, enhancement of the shikimate pathway, and promoter optimization. acs.org
Corynebacterium glutamicumProtocatechuic acidCloning of the vanillic acid O-demethylase (vanAB) gene to convert vanillic acid. mdpi.com

Exploration of Novel Bioconversion Pathways for Related Aromatic Compounds

The bioconversion of readily available aromatic compounds into more valuable molecules like MHPL is a promising strategy. This approach leverages the metabolic capabilities of microorganisms to perform specific chemical transformations.

A key precursor for the potential biosynthesis of MHPL is 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP). Research has shown that MHPP can be transformed into MHPL. jst.go.jp The bioconversion of other related aromatic compounds, such as ferulic acid and vanillic acid, into intermediates for MHPL synthesis is an active area of research.

From Ferulic Acid: Ferulic acid can be catabolized by various microorganisms. One potential pathway involves the conversion of ferulic acid to vanillic acid. nih.gov Another route involves the CoA-independent conversion of ferulic acid to 4-vinylguaiacol, which can then be further transformed. nih.govgoogle.com

From p-Coumaric Acid: The bioconversion of p-coumaric acid to caffeic acid is a critical step in the synthesis of many valuable phenolic compounds. googleapis.comgoogle.com This hydroxylation can be achieved using enzymes like 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H). googleapis.comgoogle.commdpi.com Caffeic acid can then be methylated to produce ferulic acid, a precursor to vanillin and potentially other related compounds. googleapis.comgoogle.com

From Tyrosine and Phenylalanine: The catabolism of aromatic amino acids like tyrosine and phenylalanine can lead to the formation of aromatic pyruvic acids, which are direct precursors to aromatic lactic acids. nih.govwikipedia.org For example, 4-hydroxyphenylpyruvate, derived from tyrosine, can be reduced to 4-hydroxyphenyllactate. nih.gov Similarly, the metabolism of L-3-methoxy-4-hydroxyphenylalanine (3-O-methylDOPA) proceeds through the formation of 3-methoxy-4-hydroxyphenylpyruvic acid (MHPP), which is then converted to MHPL. jst.go.jp

Table 2: Key Bioconversion Reactions for Aromatic Compounds

SubstrateProduct(s)Key Enzyme(s)/MicroorganismReference
p-Coumaric acidCaffeic acid4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) in E. coli googleapis.comgoogle.com
Ferulic acidVanillic acidStreptomyces sannanensis nih.gov
L-3-methoxy-4-hydroxyphenylalanine3-Methoxy-4-hydroxyphenylpyruvic acid, this compoundTyrosine aminotransferase, Aromatic α-keto acid reductase, Lactate dehydrogenase in rat liver jst.go.jp
Tyrosine4-Hydroxyphenylpyruvate, 4-HydroxyphenyllactateTyrosine aminotransferase, Lactate dehydrogenase nih.gov

Development of Biocatalytic Systems for Specific Transformations

The use of isolated enzymes or whole-cell biocatalysts offers a high degree of specificity and can be performed under mild reaction conditions, making it an attractive approach for the synthesis of fine chemicals. d-nb.infoacs.org

Lactate Dehydrogenases (LDHs): LDHs are key enzymes in the production of aromatic lactic acids. They catalyze the reduction of α-keto acids to their corresponding α-hydroxy acids. jst.go.jpnih.gov Studies have identified specific aromatic lactate dehydrogenases in Bifidobacterium species that are responsible for the production of compounds like indolelactic acid, phenyllactic acid, and 4-hydroxyphenyllactate. biorxiv.orgnih.gov An (R)-aromatic lactate dehydrogenase has also been characterized from Candida maltosa. wikipedia.org

Hydroxylases: Hydroxylases, particularly 4-hydroxyphenylacetate 3-hydroxylases (4HPA3H), are versatile biocatalysts for the specific o-hydroxylation of phenolic compounds. mdpi.comresearchgate.netnih.gov These two-component flavin-dependent monooxygenases can be used to introduce hydroxyl groups onto aromatic rings, a key step in creating more complex and valuable phenolic derivatives. mdpi.comresearchgate.netnih.govoup.com For instance, 4HPA3H from Acinetobacter baumannii has been engineered to hydroxylate tyramine (B21549) to produce dopamine (B1211576). nih.gov

Other Enzymes: Other enzymes such as transaminases, decarboxylases, and methyltransferases also play crucial roles in the biosynthesis and bioconversion of aromatic compounds. jst.go.jpnih.govgoogle.com For example, tyrosine aminotransferase is the first enzyme in the metabolic pathway of 3-O-methylDOPA, leading to the formation of MHPP. jst.go.jp Phenolic acid decarboxylases can convert hydroxycinnamic acids into their corresponding vinylphenolic compounds. google.com

The development of robust and efficient biocatalytic systems often involves:

Enzyme Discovery and Characterization: Identifying novel enzymes with desired activities from diverse microbial sources. nih.gov

Protein Engineering: Modifying enzymes through techniques like site-directed mutagenesis to improve their activity, stability, or substrate specificity. nih.gov

Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts, which can be more cost-effective as it avoids enzyme purification and can facilitate cofactor regeneration. acs.orgmdpi.com

Future Research Directions

Unraveling Complex Metabolic Interactions and Undefined Pathways

3-Methoxy-4-hydroxyphenyllactate is recognized as a downstream metabolite in an alternative pathway of L-DOPA metabolism, which becomes particularly significant in individuals with Aromatic L-amino Acid Decarboxylase (AADC) deficiency. In a healthy state, the primary route of L-DOPA metabolism is its conversion to dopamine (B1211576). However, in the case of AADC deficiency, L-DOPA is instead metabolized to 3-O-methyldopa (3-OMD), which is then further processed to form vanillactic acid.

Future research will need to delve deeper into the nuances of these metabolic routes. The interaction of this compound with other metabolic pathways is still not fully understood. For instance, its metabolic fate involves conjugation reactions like sulfation and glucuronidation, common for phenolic compounds. A significant portion of this compound in the urine of neuroblastoma patients is found as these conjugates. The enzymes and specific conditions that favor these conjugation pathways over others are yet to be fully defined.

Furthermore, the influence of the gut microbiota on the metabolism of this compound and other phenolic compounds is a burgeoning area of interest. mdpi.com The gut microbiome can biotransform polyphenols into various metabolites, which can in turn modulate the composition of the microbial community. mdpi.com The reciprocal relationship between gut microbiota and phenolic compounds, including the potential for microbial species to produce or degrade this compound, presents a complex and largely uncharted territory for future studies. There is also evidence of a link between the gut-microbiome and 3-(4-hydroxyphenyl)lactate, a related compound, which shares a genetic effect with hepatic steatosis and fibrosis, suggesting a role for the gut-liver axis in the metabolism of such compounds. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound, the integration of multi-omics data is paramount. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a more complete picture of the compound's role in health and disease.

Metabolomics has been instrumental in identifying this compound as a key biomarker. researchgate.net Future studies can expand on this by employing untargeted metabolomics to discover novel metabolites associated with its pathways and to understand its broader impact on the metabolome.

A multi-omics approach can be particularly insightful in studying catecholamine metabolism, where this compound is involved. nih.govplos.org By correlating genomic data (e.g., variations in the DDC gene) with transcriptomic, proteomic, and metabolomic profiles, researchers can better understand the genotype-phenotype relationships in conditions like AADC deficiency. plos.org Such an approach can also shed light on the systemic effects of this compound, moving beyond its role as a simple biomarker. For example, a multi-omics analysis of adrenal gland function could reveal how altered levels of this compound impact hormone production and other cellular processes. nih.govnih.govuzh.ch

Advancements in Spatiotemporal Analytical Techniques for In Situ Studies

A significant frontier in the study of metabolites like this compound is the ability to observe their distribution and dynamics within tissues and cells in real-time. Spatiotemporal analytical techniques are emerging as powerful tools for such in situ studies. metwarebio.comnih.gov

Mass spectrometry imaging (MSI) techniques, such as Desorption Electrospray Ionization (DESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and nanospray DESI, are at the forefront of this research. metwarebio.comrsc.orgnih.govbohrium.com These methods allow for the label-free detection and mapping of a wide array of small molecules, including neurotransmitters and their metabolites, directly in tissue sections. metwarebio.comrsc.orgnih.govbohrium.com Future research could apply these techniques to visualize the distribution of this compound in brain tissue, which would be particularly valuable for understanding its role in neurological disorders. rsc.orgnih.govbohrium.com

The development of quantitative MSI methods is a key advancement, enabling not just the localization but also the quantification of metabolites in specific regions of a tissue sample. rsc.orgbohrium.com This could be used to precisely measure the concentration of this compound in different brain regions of research models of AADC deficiency or other neurological conditions.

Furthermore, techniques like confocal laser scanning microscopy can be used for the in situ localization of phenolic compounds in plant tissues and could potentially be adapted for animal tissues. scispace.com Anhydrous freeze-substitution and resin embedment can help to immobilize soluble fluorescent phenolic compounds for microscopic analysis. scilit.com

Elucidation of Molecular Mechanisms Underlying Biological Activities in Research Models

While much of the focus on this compound has been on its role as a biomarker, there is emerging interest in its potential biological activities. Future research will need to employ various research models to elucidate the molecular mechanisms underlying these activities.

Studies on the related compound, vanillic acid, have demonstrated neuroprotective effects against conditions like diabetes-associated cognitive decline. nih.gov The proposed mechanisms include the mitigation of oxidative stress, inhibition of neuroinflammation, and prevention of neuronal loss. nih.gov Vanillic acid has also been shown to inhibit inflammatory pain in murine models by reducing neutrophil recruitment, oxidative stress, cytokine production, and NF-κB activation. nih.govacs.org These findings provide a strong rationale for investigating similar properties in this compound.

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